3-Cyclopropylpropane-1-sulfonyl chloride
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Overview
Description
3-Cyclopropylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C6H11ClO2S and a molecular weight of 182.66 g/mol. It is a sulfonyl chloride derivative, which is a class of compounds known for their reactivity and utility in various chemical syntheses. This compound is particularly notable for its applications in the synthesis of pharmaceuticals and other fine chemicals.
Preparation Methods
The preparation of 3-Cyclopropylpropane-1-sulfonyl chloride typically involves the reaction of cyclopropylpropane with sulfonyl chloride reagents under controlled conditions. One common method involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the mixture is refluxed to ensure complete conversion . Industrial production methods may involve similar processes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
3-Cyclopropylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents. The major products formed depend on the specific nucleophile or reducing agent used.
Scientific Research Applications
3-Cyclopropylpropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: It is employed in the modification of biomolecules, such as the sulfonation of proteins and peptides, which can alter their function and activity.
Medicine: It is a key intermediate in the synthesis of antiviral drugs, particularly those targeting hepatitis C virus.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropylpropane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophilic sites on target molecules, forming covalent bonds and modifying the chemical structure of the target. This reactivity is utilized in various synthetic processes to introduce sulfonyl groups into molecules, thereby altering their chemical and physical properties .
Comparison with Similar Compounds
Similar compounds to 3-Cyclopropylpropane-1-sulfonyl chloride include:
3-Chloropropanesulfonyl chloride: This compound has a similar structure but with a chlorine atom instead of a cyclopropyl group.
Methanesulfonyl chloride: A simpler sulfonyl chloride, commonly used in organic synthesis for introducing sulfonyl groups.
Benzenesulfonyl chloride: Another sulfonyl chloride used in the synthesis of sulfonamides and other derivatives.
The uniqueness of this compound lies in its cyclopropyl group, which imparts specific steric and electronic properties that can influence the reactivity and selectivity of the compound in chemical reactions.
Properties
IUPAC Name |
3-cyclopropylpropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c7-10(8,9)5-1-2-6-3-4-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAOIGKVDIAZJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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